N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide
Description
The compound N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide features a bicyclic pyridazino-thiazine core fused with a 4-methyl-3,5-dioxo moiety and an acetamide group substituted with a 4-ethylphenyl aromatic ring. The pyridazino-thiazine scaffold is structurally distinct due to its dual nitrogen and sulfur atoms, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-11-4-6-12(7-5-11)19-14(22)9-21-17(24)16-13(8-18-21)25-10-15(23)20(16)2/h4-8H,3,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYJXGICYCSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine rings. The key steps include:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors through ring construction or functionalization of preformed rings.
Attachment of Chlorobenzoyl Group: The chlorobenzoyl group is introduced using 3-chlorobenzoyl chloride, which reacts with the pyrrolidine ring under basic conditions.
Formation of Morpholine Ring: The morpholine ring is then attached to the intermediate compound through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorobenzoyl group or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Applications in Scientific Research
N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has diverse applications across several fields:
Medicinal Chemistry
Drug Development : The compound is being investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it could exhibit anti-inflammatory and analgesic properties similar to other compounds derived from thiazole and pyridazine derivatives .
Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can be critical for developing treatments for diseases where these enzymes are overactive.
Receptor Binding Studies : The compound's interactions with various receptors are under investigation to understand its pharmacological profile better. It has shown promise in preliminary assays aimed at identifying binding affinities to specific targets.
Chemical Synthesis
Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for synthesizing derivatives with enhanced biological activities .
Material Science
Development of New Materials : Beyond biological applications, this compound can be utilized in the development of new materials due to its unique chemical properties. This includes potential applications in coatings or polymers where specific mechanical or chemical properties are desired.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds within the same class as this compound:
Case Study 1: Analgesic Properties
Research conducted on thiazolo-pyridazin derivatives demonstrated significant analgesic effects in animal models. These findings suggest that compounds with similar structures may offer therapeutic benefits in pain management .
Case Study 2: Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. This opens avenues for exploring this compound as a potential antimicrobial agent .
Case Study 3: Synthesis and Characterization
A series of synthetic routes have been developed to create derivatives of this compound. Characterization techniques such as NMR and mass spectrometry have confirmed the successful synthesis of target compounds with desired biological activities .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. The pyrrolidine and morpholine rings contribute to its binding affinity and selectivity towards certain enzymes and receptors. The chlorobenzoyl group enhances its lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-chlorophenyl analog (MGI%: 47%) exhibits markedly higher antitumor activity than the 4-fluorophenyl derivative (MGI%: 7%), suggesting electron-withdrawing substituents enhance activity .
Analogues with Modified Heterocyclic Cores
The pyridazino-thiazine core differentiates the target compound from other bicyclic systems:
Key Observations :
- Antimicrobial vs. antitumor activity: Benzothiazines with benzylidene substituents (e.g., N-(2-benzylidene-4-methyl-3-oxo-benzothiazin-6-yl)-acetamide) show activity against Gram-positive cocci and bacilli (MIC: 2–8 µg/mL) , whereas pyridazino-thiazines are explored for antitumor applications, highlighting core-dependent target specificity.
- TRPA1 inhibition : Pyrimido-oxazine derivatives (e.g., 3H,4H,5H,6H,7H-pyrimido[4,5-b][1,4]oxazine-4,6-dione) demonstrate TRPA1 antagonism , suggesting heterocyclic cores influence receptor binding profiles.
Physicochemical and Conformational Considerations
- Conformational stability: Benzothiazine derivatives with benzylidene groups undergo Knoevenagel condensation, yielding planar structures with optimized AM1 heats of formation (e.g., ΔHf = -45 kcal/mol for E-isomers) .
- Solubility and logP: The 4-methyl-3,5-dioxo moiety in the target compound likely increases polarity compared to non-ketonic analogs, though the 4-ethylphenyl group may counterbalance this via hydrophobic interactions.
Biological Activity
N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridazino-thiazin core connected to an acetamide group. Its molecular formula is , which indicates the presence of several functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. For instance, studies suggest that derivatives of similar thiazine compounds exhibit moderate to high antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structural analogs have been tested for anticancer properties. Research indicates that thiazine derivatives can inhibit cancer cell proliferation in various cell lines including A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies highlight the neuroprotective potential of thiazine derivatives in models of neurodegenerative diseases. The structure's ability to cross the blood-brain barrier suggests possible applications in treating conditions like Alzheimer's disease .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways of cancer cells and bacteria.
- Reactive Oxygen Species (ROS) Modulation : Some thiazine derivatives exhibit antioxidant properties that may protect cells from oxidative stress .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Antimicrobial Efficacy : A study conducted on a series of thiazine derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The study reported that certain modifications to the thiazine ring significantly enhanced antimicrobial activity .
- Cytotoxicity in Cancer Models : In vitro studies on pyridazino-thiazine derivatives indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
